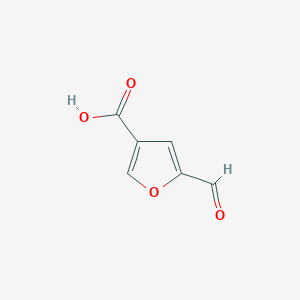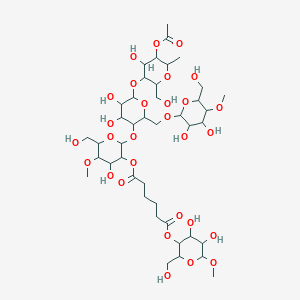
2,5-Dimethyl-2'-piperidinomethyl benzophenone
Overview
Description
2,5-Dimethyl-2’-piperidinomethyl benzophenone, also known as ketamine, is a dissociative anesthetic and analgesic drug. It belongs to the phenylcyclidine class of drugs. The molecular formula is C21H25NO and the molecular weight is 307.43 .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-2’-piperidinomethyl benzophenone consists of a benzophenone core with two methyl groups at the 2 and 5 positions and a piperidinomethyl group at the 2’ position .- Molecular Weight: 307.42900
- Density: 1.073g/cm3
- Boiling Point: 448.7ºC at 760 mmHg
- Flash Point: 164.8ºC
- Obtain special instructions before use .
- Do not handle until all safety precautions have been read and understood .
- Use personal protective equipment as required .
- Do not breathe dust/fume/gas/mist/vapours/spray .
- Avoid breathing dust/fume/gas/mist/vapours/spray .
- Do not get in eyes, on skin, or on clothing .
- Avoid contact during pregnancy/while nursing .
- Wash hands thoroughly after handling .
- Wash skin thoroughly after handling .
- Do not eat, drink or smoke when using this product .
- Use only outdoors or in a well-ventilated area .
- Contaminated work clothing should not be allowed out of the workplace .
- Avoid release to the environment .
- Wear protective gloves/protective clothing/eye protection/face protection .
- Wear cold insulating gloves/face shield/eye protection .
- Wear fire/flame resistant/retardant clothing .
- Wear respiratory protection .
- In case of inadequate ventilation wear respiratory protection .
- Handle under inert gas. Protect from moisture .
- Keep cool. Protect from sunlight .
Scientific Research Applications
Photocrosslinking in Biology
Benzophenones, including derivatives like 2,5-Dimethyl-2'-piperidinomethyl benzophenone, are utilized for their photocrosslinking properties in biological applications. One study demonstrated the incorporation of a photocrosslinking amino acid into proteins in Escherichia coli, facilitated by benzophenone, to discover and define protein interactions both in vitro and in vivo (Chin et al., 2002).
Electrochemical Reduction
Research on the electrochemical reduction of substituted benzophenones in media of low proton availability has provided insights into the mechanisms underlying the reductive cleavage of halo derivatives of benzophenone. This understanding is crucial for chemical synthesis and environmental degradation processes (Nadjo & Sevéant, 1971).
DNA Damage and Protection
A comparative study involving ketoprofen, fenofibric acid, and benzophenone highlighted their potential to photosensitize DNA damage. This research underscores the importance of understanding the phototoxicity of benzophenone derivatives, which can inform safety guidelines for their use in consumer products (Lhiaubet et al., 2001).
Antiproliferative Activity
The cytotoxicity of cyclopalladated benzophenone imines against human breast adenocarcinoma cell lines was investigated, revealing significant antiproliferative activity. Such studies contribute to the exploration of benzophenone derivatives as potential therapeutic agents (Albert et al., 2013).
Photoremovable Protecting Groups
The use of 2,5-dimethylphenacyl as a photoremovable protecting group for carboxylic acids represents another chemical application of benzophenone derivatives. This technology facilitates controlled release mechanisms in the development of light-responsive materials and drugs (Klan et al., 2000).
Environmental Degradation
A study on the biodegradation of benzophenone during the co-composting of food waste with sawdust and mature compost demonstrated a high removal efficiency. This research is pertinent to the environmental management of benzophenone pollution, indicating co-composting as a feasible treatment technology (Lin et al., 2021).
Properties
IUPAC Name |
(2,5-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-10-11-17(2)20(14-16)21(23)19-9-5-4-8-18(19)15-22-12-6-3-7-13-22/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDLCTMHGZQBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643595 | |
| Record name | (2,5-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-27-8 | |
| Record name | (2,5-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 1-methyl-5-{[4'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B1613568.png)




![4'-Cyano-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613577.png)





